molecular formula C31H70O13Si8 B3149912 3-Hydroxypropylheptaisobutyl-POSS CAS No. 681235-70-1

3-Hydroxypropylheptaisobutyl-POSS

Cat. No.: B3149912
CAS No.: 681235-70-1
M. Wt: 875.6 g/mol
InChI Key: RFZPOKIOHCDFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropylheptaisobutyl-POSS is a polyhedral oligomeric silsesquioxane (POSS) compound. POSS compounds are unique in that they possess a hybrid organic-inorganic structure, which imparts them with a range of desirable properties such as thermal stability, mechanical strength, and chemical resistance. The specific structure of this compound includes a silsesquioxane core with hydroxypropyl and heptaisobutyl functional groups attached, making it a versatile compound for various applications .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxypropylheptaisobutyl-POSS is the polymerization process of polylactide (PLA). This compound acts as an initiator for the ring-opening polymerization of L,L-dilactide .

Mode of Action

This compound interacts with its targets through a process known as thiol-ene click reaction. This reaction involves the compound and 6-mercapto-1-hexanol (MCH) to octavinyloctasilsesquioxane (POSS-Vi), and heptaisobutylvinyloctasilsesquioxane (iBu-POSS-Vi), in the presence of 2,2′-azobisisobutyronitrile .

Biochemical Pathways

The biochemical pathway affected by this compound is the polymerization pathway of L,L-dilactide. The compound acts as an initiator for this process, leading to the formation of biodegradable hybrid star shape and linear systems with an octasilsesquioxane cage as a core, bearing polylactide arm(s) .

Result of Action

The result of the action of this compound is the formation of hybrid star-shaped and linear polymers with an octasilsesquioxane cage as a core, bearing polylactide arm(s). These polymers are biodegradable and have potential applications in various fields, including biomedical applications .

Properties

IUPAC Name

3-[1,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H70O13Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(36-46,19-26(3)4)38-50(22-29(9)10)42-51(23-30(11)12)40-48(35-45,20-27(5)6)39-49(37-46,21-28(7)8)41-52(43-50,44-51)24-31(13)14/h25-32H,15-24H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPOKIOHCDFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si](O1)(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O2)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H70O13Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypropylheptaisobutyl-POSS
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Reactant of Route 6
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